molecular formula C18H13BrClNO5 B4265818 6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4265818
M. Wt: 438.7 g/mol
InChI Key: OKESCUSLTPJFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BR-DIMBOA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a lab setting. It has also been shown to have low toxicity in animal studies. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential use in combination with other drugs to enhance its anti-cancer and anti-inflammatory properties. Additionally, more research is needed to determine its safety and efficacy in human clinical trials.
In conclusion, 6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. It has been studied for its anti-cancer and anti-inflammatory properties, and has several advantages for lab experiments. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have potential therapeutic properties in various scientific research studies. It has been studied for its anti-cancer properties, particularly in breast cancer, prostate cancer, and leukemia. 6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been studied for its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO5/c1-24-15-8-16(25-2)13(7-12(15)20)21-17(22)11-6-9-5-10(19)3-4-14(9)26-18(11)23/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKESCUSLTPJFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Reactant of Route 6
6-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

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